Butylate

概要

説明

Butylate is a chemical compound known for its various applications in different fields. It is an ester, which is a type of organic compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, has found its use in industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

Butylate can be synthesized through the esterification process, where a carboxylic acid reacts with an alcohol in the presence of a catalyst. One common method involves the reaction of butyric acid with butanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. Large-scale reactors are used where butyric acid and butanol are continuously fed into the system, and the ester product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

化学反応の分析

Aerobic Soil Metabolism

Butylate undergoes aerobic degradation in soil with a half-life of 23.9 days at 24°C. Volatilization accounts for ~47% of its dissipation within 28 days. Identified metabolites include:

-

This compound sulfoxide

-

This compound sulfone

-

Diisobutylformamide

-

Oxazolidinone

-

Hydroxyisobutyl this compound

-

This compound S-acid

-

This compound N-acid

-

Diisobutylamine

At study completion, ~21% of applied radioactivity evolved as CO₂, and ~9% remained as bound residues .

Anaerobic Soil Metabolism

Under anaerobic conditions, degradation slows significantly, with a half-life of 63.6 days . Key pathways include:

-

S-oxidation (sulfoxide/sulfone formation)

-

Hydrolysis to hydroxyisobutyl this compound

-

Cleavage to diisobutylamine and carbamic acid derivatives

Photodegradation

This compound exhibits limited photolytic degradation:

| Condition | Result | Source |

|---|---|---|

| Sterile water | <10% degradation after 30 days (pH 7) | EPA NEPIS |

| Soil surface | 82% remains after 30 days (25°C) | EPA RED |

Minor photoproducts include sulfoxide and sulfone .

Hydrolysis

This compound hydrolyzes under alkaline conditions:

-

pH 9 : Rapid breakdown via nucleophilic substitution

-

pH 5–7 : Stable (<5% degradation over 30 days)

Hydrolysis products include butyl mercaptan and CO₂ .

Environmental Reactivity

-

Volatility : High (vapor pressure = 1.4 × 10⁻² mm Hg at 25°C), leading to atmospheric transport .

-

Oxidation : Reacts with hydroxyl radicals in air (estimated atmospheric half-life = 14 hours) .

-

Soil adsorption : Low (Koc = 100–200), increasing leaching potential in sandy soils .

Metabolic Byproducts and Toxicity

This compound’s primary metabolites show reduced toxicity compared to the parent compound:

| Metabolite | Toxicity Profile |

|---|---|

| This compound sulfoxide | Non-mutagenic, low acute toxicity |

| Diisobutylamine | Moderate fish toxicity (LC50 = 8.2 mg/L) |

| This compound S-acid/N-acid | Rapidly mineralized to CO₂ |

No bioaccumulation has been observed in terrestrial or aquatic organisms .

Interaction with Agricultural Adjuvants

This compound is often co-applied with atrazine or cyanazine. Synergistic effects include:

-

Increased soil mobility of atrazine

-

Enhanced weed control efficacy

Stability in Storage

This compound residues in corn grain decline by ~50% after 2–3 years under frozen storage. No stable residues are detected at harvest due to rapid plant metabolism .

科学的研究の応用

Butylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer production.

作用機序

The mechanism of action of Butylate involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes, leading to the formation of metabolites that participate in metabolic pathways. It can also modulate the activity of certain enzymes, thereby influencing biochemical processes.

類似化合物との比較

Similar Compounds

Butyl acetate: Another ester with similar properties but different applications.

Butyl butyrate: Used in flavorings and fragrances, similar to Butylate.

Butylateed hydroxytoluene (BHT): An antioxidant used in food preservation.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound.

生物活性

Butyrate, a short-chain fatty acid (SCFA), is primarily produced in the colon through the fermentation of dietary fibers by gut microbiota. It plays a crucial role in various biological processes, including energy metabolism, immune modulation, and gut health. This article synthesizes current research findings on the biological activity of butyrate, highlighting its mechanisms of action, therapeutic potential, and implications for health.

Butyrate exerts its effects through several key mechanisms:

- Epigenetic Modulation :

- Receptor Activation :

- Immune System Regulation :

- Metabolic Effects :

1. Anti-inflammatory Effects

Butyrate has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and promoting the production of anti-inflammatory mediators like IL-10. This property is particularly beneficial in conditions like inflammatory bowel disease (IBD) .

2. Cancer Therapy

Research indicates that butyrate may have protective effects against certain cancers by modulating cell cycle regulation and apoptosis in cancer cells. It enhances the efficacy of chemotherapy agents and reduces tumor growth in preclinical models .

3. Gut Health

Butyrate is essential for maintaining intestinal barrier integrity and promoting gut health. It stimulates mucus production and enhances the proliferation of colonic epithelial cells, thereby preventing conditions like leaky gut syndrome .

Case Study 1: Ulcerative Colitis

A recent case study reported significant improvement in a patient with treatment-resistant ulcerative colitis after administration of butyrate therapy. The patient experienced a reduction in bowel movements from frequent to normal levels, alongside improvements in stool consistency and overall symptom relief .

Case Study 2: Metabolic Disorders

In another study focusing on metabolic syndrome, participants who received dietary interventions rich in fiber showed increased butyrate production, which correlated with improved insulin sensitivity and reduced inflammation markers .

Data Table: Summary of Biological Activities of Butyrate

| Biological Activity | Mechanism | Implications for Health |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Useful in IBD and other inflammatory conditions |

| Cancer prevention | Modulation of apoptosis and cell cycle | Potential adjunct therapy in oncology |

| Gut health | Enhancement of epithelial cell proliferation | Prevents leaky gut syndrome |

| Metabolic regulation | Improvement in insulin sensitivity | Beneficial for metabolic syndrome |

特性

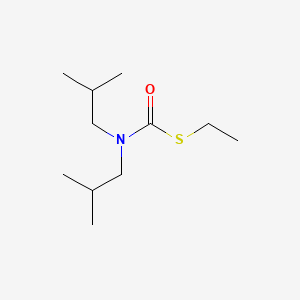

IUPAC Name |

S-ethyl N,N-bis(2-methylpropyl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NOS/c1-6-14-11(13)12(7-9(2)3)8-10(4)5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTAFVWTTFSTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023936 | |

| Record name | Butylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; Insoluble in water (45 mg/L at 25 deg C); [Merck Index] Technical product is amber liquid; [HSDB] Colorless liquid; Insoluble in water; [MSDSonline] | |

| Record name | Butylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

137.5-138 °C at 21 mm Hg, BP: 138 °C at 21 mm Hg, BP: 310 °C at 10 mm Hg. Hydrolysis rate: 1.1X10-3/day at 25 °C, pH 5-9 | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

240 °F (116 °C) - closed cup | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 45 mg/L at 22 °C, In water, 36 mg/L at 20 °C, Miscible with common organic solvents, e.g. acetone, ethanol, xylene, methyl isobutyl ketone, kerosene, Miscible with 4-methylpentan-2-one | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9402 at 25 °C | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0013 [mmHg], 1.29X10-2 mm Hg (1.73X10+3 mPa) at 25 °C | |

| Record name | Butylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Inhibition of lipid synthesis- not ACCase inhibition. | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear amber-to-yellow liquid | |

CAS No. |

2008-41-5 | |

| Record name | Butylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic acid, N,N-bis(2-methylpropyl)-, S-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U78PG73G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which weed species are generally susceptible to Butylate?

A1: Research indicates that this compound effectively controls various weed species, including barnyardgrass (Echinochloa crus-galli), giant foxtail (Setaria faberi), green foxtail (Setaria viridis), robust-purple foxtail (Setaria viridis var. robusta-purpurea), and yellow foxtail (Setaria lutescens). []

Q2: How does this compound's effectiveness relate to seed size in certain grasses?

A2: Studies have shown a correlation between grass seed size and susceptibility to this compound. Grasses with larger seeds tend to be less susceptible. []

Q3: Is this compound effective against nutgrass (Cyperus rotundus L.)?

A3: Research suggests that soil-incorporated this compound has minimal impact on nutgrass shoot numbers and tuber germination. Other herbicides like MSMA, 2,4-D, glyphosate, and cyperquat demonstrated greater efficacy in controlling nutgrass. []

Q4: Can this compound be used to manipulate weed emergence for management purposes?

A4: While some studies explored this compound for stimulating weed emergence, the results were inconsistent. Sodium azide proved to be a more reliable stimulant for this purpose. The effectiveness of such treatments depends on application rate, season, and post-treatment environment. []

Q5: Does this compound impact hard seeds (impermeable) of velvetleaf (Abutilon theophrasti)?

A5: this compound, even in gaseous form, showed no significant effect on the number or viability of hard velvetleaf seeds. This suggests that the hard seed coat effectively prevents this compound penetration. []

Q6: Can this compound be detoxified in corn (Zea mays L.)?

A6: Yes, NN-Diallyl-αα-dichloroacetamide (R-25788) acts as an effective antidote, significantly reducing this compound injury in corn. []

Q7: Is there information on this compound's material compatibility and stability under various conditions?

A7: The provided research papers did not focus on material compatibility and stability of this compound in detail.

Q8: Can this compound be used in controlled-release formulations?

A9: Research shows that non-chemically modified pearl cornstarch can be used as a controlled-release matrix for this compound. The release rate can be controlled by varying factors like steam-jet cooking temperature and starch concentration during encapsulation, the amount of this compound incorporated, and the drying method. []

Q9: What analytical methods were used to study this compound in the provided research?

A9: The research papers primarily relied on controlled greenhouse and field trials to evaluate this compound's herbicidal efficacy on various plant species. They did not focus on specific analytical techniques for this compound quantification or characterization.

Q10: Did the research discuss this compound's environmental impact and degradation?

A10: While the research papers did not explicitly address this compound's environmental impact, they highlighted its effect on various plant species, indicating its potential ecological implications.

Q11: Does the research mention alternatives to this compound for weed control?

A12: Yes, the research mentioned alternative herbicides for specific weed species. For instance, MSMA, 2,4-D, glyphosate, and cyperquat showed better efficacy against nutgrass compared to this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。